molecular formula C12H9N3O3 B2626582 2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile CAS No. 852702-44-4

2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile

Cat. No. B2626582
CAS RN: 852702-44-4
M. Wt: 243.222
InChI Key: GWQOVKBNYCXJHC-UHFFFAOYSA-N
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Description

“2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile” is an organic compound that belongs to the group of amino-nitrobenzonitriles. It has a molecular weight of 243.22 and a molecular formula of C12H9N3O3 .


Molecular Structure Analysis

The molecular structure of “2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile” is represented by the formula C12H9N3O3 . This indicates that the compound consists of 12 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.

Scientific Research Applications

Chemical Synthesis and Compound Formation

2-Fluoro-5-nitrobenzonitrile, a related compound to 2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile, has been synthesized and reacted with various amines, amino acids, and NH-heteroaromatic compounds, resulting in the formation of N-(2-cyano-4-nitrophenyl) derivatives. This process has been used to study the proton magnetic resonance spectra of these derivatives, providing insights into the structural aspects of these compounds (Wilshire, 1967).

Novel Compound Synthesis

2-Aminobenzonitriles have been synthesized from 2-arylindoles through nitrosation and sequential iron(III)-catalyzed C-C bond cleavage, demonstrating a method to rapidly synthesize benzoxazinones. This synthesis method features an inexpensive iron(III) catalyst and is scalable for large preparations, showcasing the chemical's utility in creating novel organic structures (Chen et al., 2018).

Formation of Benzoxazine Derivatives

Heating 2-amino-5-nitrobenzonitrile with cyclohexanone and other ketones in the presence of a catalyst leads to the formation of novel benzoxazine derivatives. These compounds have been characterized by various spectroscopic techniques and their crystal structures have been determined through X-ray diffraction, contributing to the understanding of their chemical and physical properties (Li et al., 2006).

Hydrogen Bonding Studies

In the study of hydrogen bonding, molecules of 2-amino-3-bromo-5-nitrobenzonitrile, a compound structurally similar to 2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile, have been linked by hydrogen bonds to form sheets built from alternating rings. This study provides valuable information about the hydrogen bonding capabilities of nitrobenzonitrile derivatives and their potential applications in designing new materials or molecular systems (Glidewell et al., 2002).

Hydrogenation and Chemical Transformation

The hydrogenation of nitrobenzonitriles, including compounds similar to 2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile, has been studied using Raney nickel catalysts. This research highlights the influence of the position of substituents on the hydrogenation process and the formation of various intermediates, contributing to the understanding of chemical transformations of nitrobenzonitriles (Koprivova & Červený, 2008).

properties

IUPAC Name

2-(furan-2-ylmethylamino)-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c13-7-9-6-10(15(16)17)3-4-12(9)14-8-11-2-1-5-18-11/h1-6,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQOVKBNYCXJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile

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